molecular formula C11H13IN4O B11783964 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine

3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine

Katalognummer: B11783964
Molekulargewicht: 344.15 g/mol
InChI-Schlüssel: FGXYSDXXOHMLRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine: is a heterocyclic compound that features a pyrazolo[3,4-b]pyrazine core with an iodo substituent at the 3-position, a methyl group at the 5-position, and a tetrahydro-2H-pyran-2-yl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine typically involves the following steps:

    Formation of the pyrazolo[3,4-b]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the iodo substituent: This is usually done via iodination reactions using reagents such as iodine or N-iodosuccinimide (NIS) under controlled conditions.

    Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the alkylation of the pyrazolo[3,4-b]pyrazine core with tetrahydro-2H-pyran-2-yl halides or similar reagents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the iodo substituent, converting it to a hydrogen atom or other functional groups.

    Substitution: The iodo substituent can be replaced by various nucleophiles through substitution reactions, forming new derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.

Major Products:

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of deiodinated derivatives.

    Substitution: Formation of new derivatives with various functional groups replacing the iodo substituent.

Wissenschaftliche Forschungsanwendungen

Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: : It can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving pyrazolo[3,4-b]pyrazine derivatives.

Industry: : It can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Wirkmechanismus

The mechanism of action of 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

    3-Iodo-1-tetrahydropyran-2-yl-pyrazole: Similar in structure but lacks the pyrazolo[3,4-b]pyrazine core.

    2H-Pyran-2-one, tetrahydro-4-methyl-: Shares the tetrahydro-2H-pyran-2-yl group but has a different core structure.

    (2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Similar in having a tetrahydro-2H-pyran-2-yl group but differs in the rest of the structure.

Uniqueness: 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine is unique due to its combination of the pyrazolo[3,4-b]pyrazine core with the iodo and tetrahydro-2H-pyran-2-yl substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C11H13IN4O

Molekulargewicht

344.15 g/mol

IUPAC-Name

3-iodo-5-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C11H13IN4O/c1-7-6-13-11-9(14-7)10(12)15-16(11)8-4-2-3-5-17-8/h6,8H,2-5H2,1H3

InChI-Schlüssel

FGXYSDXXOHMLRP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C2C(=N1)C(=NN2C3CCCCO3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.